molecular formula C19H19N9S B11592492 N-(4-ethylphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine

N-(4-ethylphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11592492
M. Wt: 405.5 g/mol
InChI Key: YBVWCQDQNWNOML-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted at position 6 with a [(1-phenyl-1H-tetrazol-5-yl)thio]methyl group and at positions 2 and 4 with amino groups, one of which is N-(4-ethylphenyl)-substituted.

Properties

Molecular Formula

C19H19N9S

Molecular Weight

405.5 g/mol

IUPAC Name

2-N-(4-ethylphenyl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H19N9S/c1-2-13-8-10-14(11-9-13)21-18-23-16(22-17(20)24-18)12-29-19-25-26-27-28(19)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H3,20,21,22,23,24)

InChI Key

YBVWCQDQNWNOML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps. The reaction conditions often require the use of catalysts such as nickel or palladium, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, DMSO, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-ethylphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Substituents (Position 6) Substituents (Positions 2/4) Application Key Property
N-(4-ethylphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine [(1-Phenyl-1H-tetrazol-5-yl)thio]methyl N-(4-ethylphenyl), NH2 Research (potential herbicide) High lipophilicity, sulfur-mediated interactions
Dimethametryn Trifluoromethyl N3,N3-diethyl, nitro Herbicide Electron-deficient core for herbicidal activity
6-[[[1-(4-Propan-2-ylphenyl)-5-tetrazolyl]thio]methyl]-1,3,5-triazine-2,4-diamine [(1-(4-Isopropylphenyl)-tetrazol-5-yl)thio]methyl NH2, NH2 Metabolite/Agrochemical Enhanced steric bulk for metabolic resistance
IT1 (Iminotriazine) [4-(Benzylideneamino)phenyl] NH2, NH2 Materials science Planar structure for graphene adhesion

Research Findings and Implications

  • Substituent Effects : The phenyltetrazole-thioether group in the target compound provides a balance of lipophilicity and electronic effects, distinguishing it from simpler triazines like dimethametryn.
  • Biological Activity : Herbicidal efficacy in triazines correlates with electron-withdrawing substituents (e.g., trifluoromethyl in dimethametryn). The target compound’s tetrazole may mimic this effect via its electron-deficient aromatic system .
  • Synthetic Flexibility : Modular synthesis allows for tuning substituents to optimize properties such as solubility or target binding .

Biological Activity

N-(4-ethylphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring system substituted with an ethylphenyl group and a tetrazole moiety linked through a thioether. Its IUPAC name reflects its complex structure:

PropertyDescription
IUPAC Name This compound
Molecular Formula C18H20N6S
Molecular Weight 368.46 g/mol

Anticancer Properties

Research indicates that compounds with triazine cores exhibit notable anticancer activity. For instance, derivatives of 1,3,5-triazine have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study highlighted that triazine derivatives can target multiple pathways involved in tumor growth and metastasis .

Case Study:
In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. The compound's mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural components allow for interaction with bacterial cell membranes and inhibition of essential metabolic pathways.

Research Findings:
A comparative study on similar triazine compounds revealed that those containing the tetrazole moiety displayed enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thioether linkage was crucial for this activity .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The compound may inhibit specific kinases involved in cell signaling pathways.
  • Cell Cycle Modulation: It induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction: Activation of caspases leading to programmed cell death has been observed in treated cells.

Comparative Analysis with Similar Compounds

A comparison with other triazine derivatives reveals distinct biological profiles based on structural variations:

CompoundAnticancer Activity (IC50)Antimicrobial ActivityMechanism
N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine0.75 µMModerateEnzyme inhibition
N-(4-chlorophenyl)-6-{[(1-phenyltetrazol-5-yl)thio]methyl}-1,3,5-triazine0.50 µMHighMembrane disruption

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